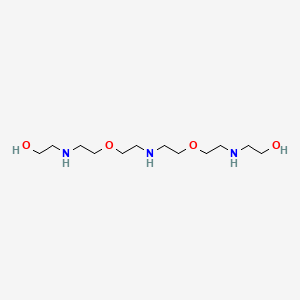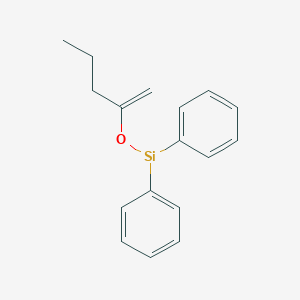![molecular formula C17H30O2Si B14192442 Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- CAS No. 832743-80-3](/img/structure/B14192442.png)
Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxy group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- typically involves multiple steps. One common method includes the reaction of cyclohexanone with appropriate reagents to introduce the hydroxy and trimethylsilyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- exerts its effects involves interactions with specific molecular targets. The hydroxy and trimethylsilyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and binding to specific receptors or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the hydroxy and trimethylsilyl groups.
2-Hydroxycyclohexanone: Contains a hydroxy group but lacks the trimethylsilyl group.
3,3,5-Trimethylcyclohexanone: Contains trimethyl groups but lacks the hydroxy and heptadienyl groups.
Uniqueness
Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is unique due to the presence of both hydroxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Propiedades
Número CAS |
832743-80-3 |
|---|---|
Fórmula molecular |
C17H30O2Si |
Peso molecular |
294.5 g/mol |
InChI |
InChI=1S/C17H30O2Si/c1-5-14(13-20(2,3)4)12-16(18)11-10-15-8-6-7-9-17(15)19/h15-16,18H,1,6-13H2,2-4H3 |
Clave InChI |
QUMHVDXLHMCUFC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C=C)CC(CCC1CCCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


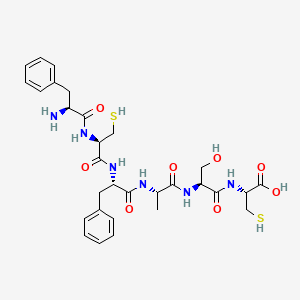
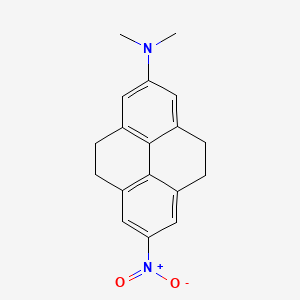
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
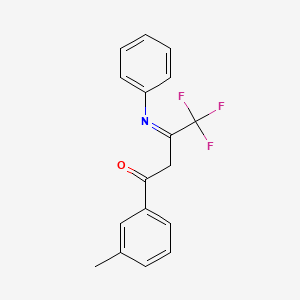
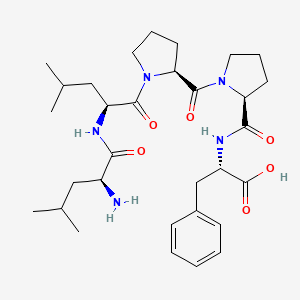
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
